3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
The compound “3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their pharmaceutical and biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzothiazoles can undergo a variety of reactions, including those involving their nitrogen and sulfur atoms .Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Synthesis and Antimicrobial Activity : A study explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications of these derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Bioactive 2-Bromo-5-Methoxy Derivatives : Another research synthesized 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which exhibited promising analgesic, antifungal, and antibacterial activities, including in vitro antiproliferative activity. This highlights the potential of such compounds in therapeutic applications, particularly in pain management and combating microbial infections (Vijaya Raj et al., 2007).
Antiproliferative and Cancer Research
- Schiff Base Compounds and DNA Interaction : Research on Schiff base compounds derived from N'-substituted benzohydrazide demonstrated significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with Salmon sperm DNA indicated a binding propensity, suggesting potential applications in cancer research and therapy (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as akt, amyloid-β, c-met/hgfr, and nf-κb . These targets play crucial roles in cellular processes like cell growth, apoptosis, and inflammation.
Mode of Action
This interaction could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell growth, apoptosis, and inflammation .
Result of Action
Based on the potential targets and pathways, this compound may influence cell growth, induce apoptosis, or modulate inflammatory responses .
Future Directions
Properties
IUPAC Name |
3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-6-3-5-10(9-11)15(20)18-19-16-17-14-12(22-2)7-4-8-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJYVJPZGBVTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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